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Introduction
Immobilized Metal Affinity Chromatography (IMAC) is a widely used liquid chromatography

technique for the purification of proteins and peptides, particularly those with an affinity for

metal ions.[1][2] This method is especially effective for purifying recombinant proteins

engineered with a polyhistidine tag (His-tag).[3][4] The principle of IMAC is based on the

interaction between specific amino acid side chains, primarily histidine, and transition metal

ions chelated to a solid support matrix.[1][3][5] Iminodiacetic acid (IDA) is a common chelating

ligand used in IMAC, which immobilizes divalent metal ions such as Ni2+, Co2+, Cu2+, and

Zn2+.[6][7][8] The choice of metal ion can influence the binding affinity and selectivity for the

target protein.[9] This document provides a detailed protocol for performing IMAC using an

iminodiacetate-based resin.

Principle of IDA-IMAC
The IDA ligand is coupled to a chromatography matrix, such as agarose or sepharose.[1] This

ligand chelates a metal ion, which then becomes available to bind to proteins with exposed

histidine, cysteine, or tryptophan residues.[2] His-tagged proteins, with their multiple histidine

residues, exhibit a strong affinity for the immobilized metal ions.[5] The purification process

involves four main stages: resin charging with a metal ion, sample loading, washing to remove
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non-specifically bound proteins, and elution of the target protein. Elution is typically achieved

by reducing the pH or by competitive displacement with a molecule like imidazole.[1][10]

Data Presentation: Buffer and Reagent
Compositions
The following tables summarize the recommended compositions for buffers and reagents used

in IDA-IMAC under native and denaturing conditions.

Table 1: Buffer Compositions for Native IMAC
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Buffer Type Component Concentration pH Notes

Binding/Equilibra

tion Buffer

Sodium

Phosphate
20-50 mM 7.4-8.0

High salt

concentration

(300-500 mM

NaCl) is often

used to minimize

non-specific

protein

interactions.[11]

A low

concentration of

imidazole (10-40

mM) can be

included to

reduce the

binding of

contaminating

host proteins.[9]

Sodium Chloride

(NaCl)
300-500 mM

Imidazole 10-40 mM

Wash Buffer
Sodium

Phosphate
20-50 mM 7.4-8.0

The imidazole

concentration in

the wash buffer

is often slightly

higher than in the

binding buffer

(e.g., 20-50 mM)

to remove

weakly bound

contaminants.

[11]

Sodium Chloride

(NaCl)
300-500 mM
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Imidazole 20-50 mM

Elution Buffer
Sodium

Phosphate
20-50 mM 7.4-8.0

A high

concentration of

imidazole (250-

500 mM) is used

to compete with

the His-tag for

binding to the

metal ion, thus

eluting the target

protein.[1]

Alternatively, a

decreasing pH

gradient (e.g., pH

7.0 to 4.0) can

be used for

elution.[1]

Sodium Chloride

(NaCl)
300-500 mM

Imidazole 250-500 mM

Table 2: Buffer Compositions for Denaturing IMAC
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Buffer Type Component Concentration pH Notes

Binding/Equilibra

tion Buffer

Sodium

Phosphate
100 mM 8.0

Denaturing

agents like 8 M

urea or 6 M

guanidine

hydrochloride are

used to solubilize

proteins from

inclusion bodies.

[12][13]

Tris-HCl 10 mM

Urea or

Guanidine-HCl
8 M or 6 M

Wash Buffer
Sodium

Phosphate
100 mM 6.3

The pH is

typically lowered

in the wash

buffer to help

remove

contaminants.

Tris-HCl 10 mM

Urea or

Guanidine-HCl
8 M or 6 M

Elution Buffer
Sodium

Phosphate
100 mM 5.9 or 4.5

Elution under

denaturing

conditions is

often achieved

by a stepwise

reduction in pH.

Tris-HCl 10 mM

Urea or

Guanidine-HCl
8 M or 6 M
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Table 3: Resin Charging, Regeneration, and Cleaning Solutions

Solution Type Component Concentration Purpose

Metal Charging

Solution

Metal Sulfate (e.g.,

NiSO4) or Metal

Chloride (e.g., NiCl2)

50-100 mM

To charge the IDA

resin with the desired

metal ion.

Stripping Solution Sodium Phosphate 20 mM

To remove metal ions

from the resin before

cleaning or long-term

storage.[1][6]

Sodium Chloride

(NaCl)
0.5 M

EDTA 50 mM

Cleaning-in-Place

(CIP) Solution 1 (for

precipitated proteins)

Sodium Hydroxide

(NaOH)
1 M

To remove

precipitated proteins.

[1]

Cleaning-in-Place

(CIP) Solution 2 (for

hydrophobic proteins)

Ethanol or

Isopropanol
30-70%

To remove lipids and

strongly hydrophobic

proteins.[1]

Storage Solution Ethanol 20%
For long-term storage

of the resin.[1]

Experimental Protocol
This protocol outlines the general steps for purifying a His-tagged protein using IDA-IMAC.

Optimization may be required for specific proteins.

Resin Preparation and Charging
Resin Slurry Preparation: If the resin is supplied as a powder or concentrate, prepare a slurry

according to the manufacturer's instructions, typically in distilled water or a suitable buffer.

Column Packing: Pack the column with the resin slurry.
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Washing: Wash the packed column with 5-10 column volumes (CV) of distilled water.

Metal Ion Charging:

Load the column with a solution of the desired metal salt (e.g., 0.1 M NiSO4). The volume

of the metal solution required depends on the metal ion; for example, a volume equivalent

to half the column volume is often sufficient for Ni2+.[1]

Wash the column with 5-10 CV of distilled water to remove excess unbound metal ions.

Column Equilibration
Equilibrate the column with 5-10 CV of Binding/Equilibration Buffer until the pH and

conductivity of the effluent match that of the buffer.

Sample Preparation and Loading
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. For native purification, this is often the

Binding Buffer with added protease inhibitors. For denaturing conditions, use a buffer

containing urea or guanidine-HCl.[12]

Clarification: Centrifuge the lysate to pellet cell debris. Filter the supernatant through a 0.45

µm filter to prevent clogging of the column.

Buffer Adjustment: Adjust the pH and ionic strength of the clarified lysate to match the

Binding/Equilibration Buffer. Add imidazole to the recommended concentration if necessary.

Sample Loading: Apply the prepared sample to the equilibrated column. The flow rate during

loading may need to be optimized.[2]

Washing
Wash the column with 5-10 CV of Wash Buffer to remove unbound and weakly bound

contaminating proteins. Monitor the absorbance at 280 nm until it returns to baseline.

Elution
Elution can be performed using a step or linear gradient.
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Imidazole Gradient Elution:

Apply a linear gradient of imidazole from the concentration in the Wash Buffer to the

concentration in the Elution Buffer (e.g., 20 mM to 500 mM imidazole) over 10-20 CV.

Alternatively, use a step gradient with increasing concentrations of imidazole.

pH Elution:

Apply a decreasing pH gradient (e.g., from pH 7.4 to 4.0) using an appropriate buffer

system.

Collect Fractions: Collect fractions throughout the elution process and analyze them for the

presence of the target protein using methods like SDS-PAGE and UV absorbance.

Resin Regeneration and Storage
Regeneration: After elution, wash the column with 5-10 CV of Binding/Equilibration Buffer to

prepare it for the next run.

Stripping and Cleaning (if necessary):

To remove strongly bound proteins or for long-term storage, strip the metal ions by

washing with Stripping Solution.[1]

If the resin is fouled with precipitated or hydrophobic proteins, perform a cleaning-in-place

(CIP) procedure using appropriate CIP solutions.[1]

Storage: For long-term storage, wash the stripped resin with 5-10 CV of 20% ethanol and

store at 4-8°C.[1] The column must be recharged with metal ions before the next use.

Visualization of the IMAC Workflow
The following diagram illustrates the key steps in the Immobilized Metal Affinity

Chromatography (IMAC) protocol.
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1. Resin Preparation

2. Purification Cycle

3. Post-Purification

Pack Column with IDA Resin

Wash with Distilled Water

Charge with Metal Ion Solution
(e.g., NiSO4)

Wash with Distilled Water

Equilibrate with Binding Buffer

Load Clarified Sample

Wash with Wash Buffer

Elute Target Protein

Collect and Analyze Fractions Regenerate Column

Strip & Clean (Optional)

Store in 20% Ethanol

Click to download full resolution via product page

Caption: Workflow for IMAC with IDA Resin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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